molecular formula C10H11NO2 B13936651 (2R,3S)-3-o-tolyloxirane-2-carboxamide

(2R,3S)-3-o-tolyloxirane-2-carboxamide

Cat. No.: B13936651
M. Wt: 177.20 g/mol
InChI Key: VOVFJVXRQISFMW-DTWKUNHWSA-N
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Description

(2R,3S)-3-o-tolyloxirane-2-carboxamide is a chiral compound with significant potential in various scientific fields. This compound features an oxirane ring and a carboxamide group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-o-tolyloxirane-2-carboxamide typically involves the epoxidation of an appropriate precursor, followed by the introduction of the carboxamide group. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include a titanium-based catalyst, tert-butyl hydroperoxide, and a chiral ligand.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include crystallization and chromatography techniques to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-o-tolyloxirane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines can react with the oxirane ring under basic conditions.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted oxirane derivatives.

Scientific Research Applications

(2R,3S)-3-o-tolyloxirane-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a chiral building block for synthesizing complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3S)-3-o-tolyloxirane-2-carboxamide involves its interaction with specific molecular targets. The oxirane ring can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The carboxamide group may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-3-o-tolyloxirane-2-carboxamide shares structural similarities with other oxirane and carboxamide-containing compounds, such as (2R,3S)-3-phenylglycidamide and (2R,3S)-3-benzylglycidamide.

Uniqueness

  • The presence of the o-tolyl group in this compound imparts unique steric and electronic properties, distinguishing it from other similar compounds. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(2R,3S)-3-(2-methylphenyl)oxirane-2-carboxamide

InChI

InChI=1S/C10H11NO2/c1-6-4-2-3-5-7(6)8-9(13-8)10(11)12/h2-5,8-9H,1H3,(H2,11,12)/t8-,9+/m0/s1

InChI Key

VOVFJVXRQISFMW-DTWKUNHWSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@H]2[C@@H](O2)C(=O)N

Canonical SMILES

CC1=CC=CC=C1C2C(O2)C(=O)N

Origin of Product

United States

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